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3-Bromo-5-(trifluoromethyl)cinnamicacid

Cat. No.: B7828503
M. Wt: 295.05 g/mol
InChI Key: DXPPUUJCWFTOSC-OWOJBTEDSA-N
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Description

Overview of Cinnamic Acid Scaffold Significance in Organic and Medicinal Chemistry

Cinnamic acid, or 3-phenyl-2-propenoic acid, is an aromatic carboxylic acid naturally found in various plants, including cinnamon. nih.govresearchgate.net Its basic structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a versatile and robust scaffold for chemical modifications. nih.govnih.gov This structural versatility has made cinnamic acid and its derivatives a focal point for researchers in organic and medicinal chemistry for decades. researchgate.netnih.gov

The cinnamic acid scaffold is a privileged structure in drug discovery, meaning it is a framework that frequently appears in biologically active compounds. researchgate.netresearchgate.net Derivatives synthesized from this scaffold have demonstrated a wide array of pharmacological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netnih.gov The presence of the α,β-unsaturated carbonyl group makes it a potential Michael acceptor, a feature often utilized in the design of enzyme inhibitors and other therapeutic agents. mdpi.com The ability to easily modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and bioavailability, to optimize its therapeutic potential. nih.govrsdjournal.org

Importance of Halogenation and Trifluoromethylation in Molecular Design for Enhanced Bioactivity and Stability

In the pursuit of developing new and more effective therapeutic agents, chemists often employ specific chemical modifications to known scaffolds. Halogenation and trifluoromethylation are two such critical strategies in modern drug design.

Halogenation , the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, can profoundly influence its properties. taylorandfrancis.commdpi.com Bromine, a member of the halogen family, is larger and more polarizable than fluorine and chlorine. nih.gov Its incorporation into a drug candidate can enhance binding affinity to biological targets through a phenomenon known as halogen bonding, where the halogen atom acts as a Lewis acid. nih.gov This modification can also increase lipophilicity, which may improve the molecule's ability to cross biological membranes. mdpi.com

Trifluoromethylation , the introduction of a -CF3 group, is another powerful tool in medicinal chemistry. The trifluoromethyl group is significantly more lipophilic and larger than a methyl group and is known for its high electronegativity and electron-withdrawing nature. mdpi.com These characteristics can lead to several beneficial effects:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group can block sites of metabolic oxidation, increasing the drug's half-life in the body.

Increased Bioavailability: The lipophilicity of the -CF3 group can facilitate absorption and membrane permeability. mdpi.com

Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can alter the molecule's interaction with its target protein, potentially leading to stronger and more selective binding. mdpi.com

The strategic placement of these groups on a parent molecule is a key aspect of rational drug design, aiming to create analogues with superior potency, selectivity, and pharmacokinetic profiles. nih.gov

Contextualization of 3-Bromo-5-(trifluoromethyl)cinnamic Acid within Contemporary Chemical Science and Research Landscapes

3-Bromo-5-(trifluoromethyl)cinnamic acid emerges as a compound of significant interest at the intersection of the principles discussed above. It is a synthetic derivative of cinnamic acid, distinguished by the presence of both a bromine atom and a trifluoromethyl group on its phenyl ring, specifically at the meta-positions relative to the propenoic acid side chain.

While extensive published research focusing specifically on the biological activities of 3-Bromo-5-(trifluoromethyl)cinnamic acid is not abundant, its structure suggests considerable potential as a subject for chemical and pharmacological investigation. The synthesis of this compound would typically involve multi-step synthetic routes, potentially starting from precursors like 3-Bromo-5-(trifluoromethyl)aniline (B1272211) or 3-Bromo-5-(trifluoromethyl)benzoic acid. nih.govnih.gov

The rationale for its design and potential study lies in the synergistic or additive effects of its substituents. The combination of the bromo and trifluoromethyl groups on the cinnamic acid scaffold is a deliberate strategy to modulate its electronic and steric properties.

Interactive Data Table: Properties of 3-Bromo-5-(trifluoromethyl)cinnamic acid Note: Experimental data for this specific compound is limited. The following are predicted or based on similar structures.

Property Value
Molecular Formula C10H6BrF3O2
Molecular Weight 311.05 g/mol
IUPAC Name (E)-3-(3-bromo-5-(trifluoromethyl)phenyl)prop-2-enoic acid
Predicted LogP 4.2 - 4.5

| Predicted pKa | ~4.3 |

The positioning of the electron-withdrawing bromo and trifluoromethyl groups at the 3- and 5-positions is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the entire molecule. Researchers investigating new enzyme inhibitors, signaling pathway modulators, or novel materials might view this compound as a valuable building block or lead candidate. Its structure is a prime example of how the foundational cinnamic acid scaffold can be strategically decorated to explore new chemical space and potentially uncover novel biological functions.

Interactive Data Table: Anticipated Effects of Substituents on the Cinnamic Acid Scaffold

Substituent Position Anticipated Effects on Molecular Properties
Bromo (-Br) 3 Increases lipophilicity, potential for halogen bonding, electron-withdrawing. nih.gov
Trifluoromethyl (-CF3) 5 Significantly increases lipophilicity, enhances metabolic stability, strong electron-withdrawing effect. mdpi.com

| Cinnamic Acid Core | - | Provides a rigid scaffold, contains a reactive Michael acceptor, proven pharmacophore. nih.govmdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrF3O2 B7828503 3-Bromo-5-(trifluoromethyl)cinnamicacid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPPUUJCWFTOSC-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Bromo 5 Trifluoromethyl Cinnamic Acid and Analogues

Established Synthetic Routes for Cinnamic Acid Derivatives

The formation of the cinnamic acid backbone is a critical step, achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and desired reaction conditions. For a substituted cinnamic acid like the title compound, these reactions would typically commence from 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209). uni.lu

Condensation Reactions (e.g., Knoevenagel-Doebner, Perkin's)

Condensation reactions represent a classical and widely used approach for the synthesis of α,β-unsaturated acids. byjus.com

The Perkin reaction , first reported in 1868, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. byjus.comwikipedia.org For the synthesis of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the reaction would involve heating 3-bromo-5-(trifluoromethyl)benzaldehyde with acetic anhydride and sodium or potassium acetate. wikipedia.orgstuba.sk The base generates a carbanion from the anhydride, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. byjus.com A subsequent dehydration step yields the unsaturated product. byjus.com While historically significant, this method can require high temperatures and long reaction times. uns.ac.id

The Knoevenagel-Doebner condensation offers a more efficient alternative. The Verley-Doebner modification of this reaction utilizes malonic acid as the nucleophile, which condenses with an aromatic aldehyde in the presence of a basic catalyst like pyridine, often with a co-catalyst such as piperidine (B6355638) or β-alanine. acs.orgacs.org The initial condensation product is an α,β-unsaturated malonic acid, which readily undergoes decarboxylation upon heating to afford the desired cinnamic acid. acs.org This method generally proceeds under milder conditions and gives high yields, making it a preferred route for many substituted cinnamic acids. acs.orgsemanticscholar.org

ReactionKey ReagentsTypical CatalystKey Features
Perkin ReactionAromatic aldehyde, Acid anhydrideAlkali salt of the acid (e.g., Sodium acetate)Historically significant; Often requires high temperatures (160-180°C) and long reaction times. wikipedia.orgstuba.sk
Knoevenagel-Doebner CondensationAromatic aldehyde, Malonic acidAmine bases (e.g., Pyridine, Piperidine)Generally provides higher yields under milder conditions; Involves a decarboxylation step. acs.orgacs.org

Cross-Coupling Approaches for Substituted Olefins

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. matthey.com

The Heck reaction provides a powerful method for the synthesis of substituted olefins. matthey.com This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. asianpubs.org To synthesize a cinnamic acid derivative, an appropriately substituted aryl halide, such as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, would be coupled with acrylic acid or one of its esters. asianpubs.orggctlc.org The use of aqueous-biphasic systems can facilitate catalyst recycling and product separation. asianpubs.orgasianpubs.org

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org While less direct for this specific target, a Suzuki reaction could be envisioned coupling an arylboronic acid with a suitable three-carbon vinyl partner to construct the cinnamic acid skeleton. nih.gov The reaction is known for its mild conditions, low toxicity of boron reagents, and broad substrate scope. libretexts.org

ReactionCoupling PartnersTypical CatalystKey Features
Heck ReactionAryl halide + Alkene (e.g., Acrylic acid)Palladium complex (e.g., Palladacycle)Excellent for forming substituted olefins; Can be performed in aqueous media to improve sustainability. asianpubs.orgasianpubs.org
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePalladium complex (e.g., Pd(PPh₃)₄)Mild conditions, high functional group tolerance, non-toxic byproducts. wikipedia.orglibretexts.org

Regioselective Halogenation Strategies for Aromatic and Alkenyl Systems

The precise placement of the bromine atom on the aromatic ring is dictated by the directing effects of the other substituents.

Bromination Protocols

The synthesis of the key intermediate, 3-bromo-5-(trifluoromethyl)benzaldehyde, relies on electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and, consequently, a strong deactivating and meta-directing group. youtube.com Similarly, the aldehyde (-CHO) group is also deactivating and meta-directing.

Therefore, starting with 3-(trifluoromethyl)benzaldehyde, electrophilic bromination is expected to selectively introduce a bromine atom at the C5 position, which is meta to both existing substituents. Common reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) in an acidic medium. nih.govmasterorganicchemistry.com The Lewis acid serves to polarize the Br-Br bond, generating a potent electrophile (Br⁺) that can attack the deactivated aromatic ring. masterorganicchemistry.comlibretexts.org The synthesis of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) from 1,3-bis(trifluoromethyl)benzene (B1330116) using brominating agents in sulfuric and acetic acid has also been demonstrated, highlighting the strong meta-directing effect of the -CF3 groups. google.comgoogle.com

Directed Halogenation Techniques

While advanced directed halogenation techniques exist, the regiochemical outcome for the synthesis of 3-bromo-5-(trifluoromethyl)benzaldehyde is primarily controlled by the inherent electronic properties of the substituents already on the ring. nih.gov A π-acceptor substituent, like the trifluoromethyl group, directs electrophilic attack to the meta position. nih.gov The combined meta-directing influence of both the aldehyde and trifluoromethyl groups strongly favors the formation of the desired 1,3,5-substitution pattern without the need for external directing groups. youtube.com

Introduction of Trifluoromethyl Functionality

The trifluoromethyl group is a crucial pharmacophore that can enhance metabolic stability and binding affinity. mdpi.comwikipedia.org Its introduction into an aromatic ring is a non-trivial synthetic step. Modern methods have largely superseded older, harsher techniques.

One prominent strategy involves the cross-coupling of an aryl halide (e.g., an aryl iodide or bromide) with a trifluoromethyl-metal reagent, such as trifluoromethyl copper (CuCF₃). wikipedia.org Another state-of-the-art approach uses photoredox catalysis, where a reagent like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can introduce the -CF₃ group onto aromatic and heteroaromatic systems under mild, room-temperature conditions using light. wikipedia.org These methods offer significant advantages in terms of functional group compatibility and reaction mildness compared to classical methods like the Swarts reaction, which uses antimony fluorides. wikipedia.orgwikipedia.org

Methods for Direct Trifluoromethylation

Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-existing molecular scaffold. These methods are highly sought after for late-stage functionalization in drug discovery.

Recent advancements have focused on the direct trifluoromethylation of the cinnamic acid framework itself or related structures. One notable strategy involves the copper-mediated trifluoromethylation of ortho-hydroxycinnamic esters using Togni's reagent as the CF₃ source. researchgate.net This method proceeds under mild conditions and demonstrates good functional group tolerance, leading to the regioselective synthesis of 3-trifluoromethylated coumarins, which are cyclized derivatives of cinnamic acids. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net

Another approach is the visible-light-induced direct difluoromethylation of heterocycles, which offers a metal-free alternative for introducing fluorinated methyl groups. nih.gov While not a trifluoromethylation method, this organophotocatalytic C-H oxidative difluoromethylation highlights the potential of photoredox catalysis for direct functionalization without requiring pre-functionalized substrates. nih.gov Palladium catalysis has also been employed for the trifluoromethylation of aryl bromides in micellar media, which can enhance yields and is applicable to substrates with various functional groups. nih.gov

Table 1: Examples of Direct and Related Fluoromethylation Methods
MethodSubstrate TypeCF₃/CF₂H SourceCatalyst/ConditionsKey FeaturesReference
Copper-Mediated Trifluoromethylationortho-Hydroxycinnamic EstersTogni's ReagentCopper catalystMild conditions, good functional group tolerance, regioselective. researchgate.net
Organophotocatalytic DifluoromethylationHeterocyclesCF₂HSO₂NaOrganic photocatalyst (Rose Bengal), visible lightMetal-free, avoids pre-functionalization, uses O₂ as a green oxidant. nih.gov
Palladium-Catalyzed TrifluoromethylationAryl BromidesNot specifiedPalladium catalyst, micellar mediaEnhanced yields, applicable to various functional groups. nih.gov

Synthesis via Trifluoromethyl-Substituted Precursors

A more traditional and often higher-yielding approach to synthesizing 3-bromo-5-(trifluoromethyl)cinnamic acid involves the use of a precursor that already contains the trifluoromethyl and bromo substituents on the aromatic ring. The most common precursor for this strategy is 3-bromo-5-(trifluoromethyl)benzaldehyde.

The synthesis of the target cinnamic acid from this aldehyde can be achieved through several classic condensation reactions:

Aldol Condensation: A straightforward method involves the condensation of m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) in the presence of a base catalyst like 1,8-diazabicycloundec-7-ene (DBU). google.com This one-step reaction, performed in a solvent such as tetrahydrofuran, can produce the desired m-trifluoromethyl cinnamic acid with high purity and good yield, making it suitable for industrial-scale production. google.com

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While a classic method, its efficiency can be reduced by certain substituents on the aldehyde. jocpr.com

Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base. This method is often preferred for aldehydes with electron-donating groups where the Perkin reaction may give low yields. jocpr.com

The synthesis of the required precursors is also a critical step. For instance, 3,5-bis(trifluoromethyl)bromobenzene can be prepared by the bromination of 1,3-bis(trifluoromethyl)benzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of sulfuric and acetic acid. google.comgoogle.com The use of acetic acid and rapid mixing helps to increase the solubilization of the starting material, leading to higher selectivity and yield. google.com Another key intermediate, 3-bromo-5-(trifluoromethyl)aniline (B1272211), is a known compound used in the synthesis of various pharmaceuticals, and its impurity profile has been studied using advanced techniques like LC-SPE/NMR. researchgate.net

Table 2: Synthesis of m-Trifluoromethyl Cinnamic Acid via Aldol Condensation google.com
AldehydeReagentBase CatalystSolventConditionsOutcome
m-TrifluoromethylbenzaldehydeAcetaldehydeDBUTetrahydrofuranRoom temperature, 48hProduct purity >98%
m-TrifluoromethylbenzaldehydeAcetaldehydeTriethylamineMethanol (B129727)-Alternative base catalyst
m-TrifluoromethylbenzaldehydeAcetaldehydeDiisopropyl ethyl amineMethyl tertiary butyl ether (MTBE)-Alternative base catalyst

Decarboxylative Functionalization for Trifluoromethyl-Containing Moieties (Related Methodologies)

Decarboxylative cross-coupling reactions represent a powerful strategy where a carboxylic acid group is replaced with another functional group. This approach is particularly valuable for introducing trifluoromethyl groups.

A notable method is the visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. rsc.org This reaction utilizes the Togni reagent as the CF₃ source and proceeds at room temperature with broad functional group tolerance, yielding trifluoromethylated alkenes. rsc.org The mechanism is suggested to be radical-based. rsc.org This strategy effectively converts a cinnamic acid derivative into a β-(trifluoromethyl)styrene. researchgate.net

Similarly, a combination of photoredox and copper catalysis enables the efficient decarboxylative trifluoromethylation of aliphatic carboxylic acids, converting them into trifluoromethyl analogues. nih.gov This dual catalysis approach operates under mild conditions and is effective for late-stage functionalization of complex molecules. nih.govnih.gov While focused on aliphatic acids, the principles of metallaphotoredox catalysis are broadly applicable and highlight the potential for converting abundant carboxylic acid functionalities into valuable CF₃-containing motifs. nih.gov

These decarboxylative methods provide a complementary route to trifluoromethylated structures, starting from readily available cinnamic acids and offering an alternative to precursor-based methods.

Sequential Functionalization and Protecting Group Strategies

The synthesis of a multi-substituted compound like 3-bromo-5-(trifluoromethyl)cinnamic acid requires careful planning of the reaction sequence. The order of introduction of the bromo, trifluoromethyl, and acrylic acid groups is dictated by the directing effects of the substituents and the compatibility of the reaction conditions.

A common strategy begins with a disubstituted benzene (B151609) ring. For example, starting with 1,3-bis(trifluoromethyl)benzene, a selective electrophilic bromination can be performed to yield 3,5-bis(trifluoromethyl)bromobenzene. google.com Alternatively, one could start with a precursor like 3-bromoaniline (B18343) and then introduce the trifluoromethyl group, although this can be more challenging.

Once the 3-bromo-5-(trifluoromethyl)phenyl core is established (typically as the benzaldehyde), the cinnamic acid side chain is constructed using methods described in section 2.3.2.

More advanced strategies involve the late-stage functionalization of a simpler cinnamate (B1238496) scaffold. For instance, palladium-catalyzed meta-C–H activation has been used for the olefination, allylation, and cyanation of α-substituted cinnamates. nih.govrsc.org These reactions use a directing group to achieve high regioselectivity at the meta position, which is typically difficult to functionalize. nih.gov This approach could theoretically be applied to a 3-bromocinnamate to introduce a trifluoromethyl group or vice-versa, although this would be a challenging and non-standard route.

Protecting group strategies are crucial, especially in multi-step syntheses. The carboxylic acid group of cinnamic acid can be converted to an ester to prevent unwanted reactions during subsequent functionalization steps on the aromatic ring or the alkene. beilstein-journals.org For instance, if further transformations on the aromatic ring were required after the cinnamic acid moiety is in place, protecting the carboxyl group as a methyl or ethyl ester would be standard practice. The use of protecting groups is also vital in the synthesis of complex trifluoromethylated molecules like nucleosides, where hydroxyl groups must be masked during the radical trifluoromethylation step. nih.gov

Synthetic Challenges and Yield Optimization in Complex Cinnamic Acid Systems

The synthesis of complex, polysubstituted cinnamic acids is often fraught with challenges that can impact yield, purity, and scalability.

Low Yields and Side Reactions: Traditional methods like the Perkin reaction can suffer from low yields, particularly when electron-donating groups are present on the aromatic ring. jocpr.com Furthermore, the basic conditions used in many condensation reactions can lead to unwanted side products. jocpr.com Even in modern syntheses, low yields can be a problem; for example, a multi-step synthesis of a trifluoromethyl-substituted triphyrin reported an initial yield of only 10%. chemrxiv.org

Reaction Conditions: Achieving high yields and selectivity often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For instance, the Knoevenagel and Doebner modifications may provide better yields for certain substrates but often require long reaction times. jocpr.com In the synthesis of 3,5-bis(trifluoromethyl)bromobenzene, it was found that the rate of mixing and the inclusion of acetic acid as a co-solvent were critical for improving the yield and minimizing bis-brominated byproducts. google.comgoogle.com

Competing Reactivity: Cinnamic acid derivatives possess multiple reactive sites: the aromatic ring, the alkene double bond, and the carboxyl group. beilstein-journals.org This presents a significant challenge for selective functionalization. For example, when attempting C–H activation on the aromatic ring of a cinnamate, there is a risk of competing reactions at the reactive olefinic site. rsc.org

Stereoselectivity: Many synthetic methods can produce a mixture of (E) and (Z) isomers of the cinnamic acid double bond. Achieving high stereoselectivity for the desired isomer often requires specific catalysts or reaction conditions. For example, in a photocatalytic decarboxylative difluoromethylation, the E/Z ratio was found to be highly dependent on whether the reaction was run in batch or continuous flow. tue.nl

Optimizing these syntheses involves a systematic approach, screening different reagents and conditions to find the ideal balance of reactivity, selectivity, and yield. researchgate.net The development of more efficient, selective, and environmentally sustainable methods remains a key focus of research in this area. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions. The electrophilic character of the carboxyl carbon is enhanced by the electron-withdrawing nature of the 3-bromo-5-(trifluoromethyl)phenyl ring.

Esterification and Amidation Reactions

Esterification of 3-bromo-5-(trifluoromethyl)cinnamic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. sapub.orgnih.gov The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

A greener alternative to traditional esterification is the Steglich esterification, which utilizes a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This method is advantageous as it can be performed under milder conditions. nih.gov

Amidation reactions to form cinnamamides can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Direct amidation is also possible using coupling agents like EDC, similar to the Steglich esterification. nih.gov The synthesis of various substituted cinnamamides has been reported, highlighting the versatility of this reaction. nih.govnih.gov

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagents and ConditionsProduct Type
Fischer EsterificationAlcohol (e.g., ethanol, methanol), catalytic H₂SO₄, heatAlkyl 3-bromo-5-(trifluoromethyl)cinnamate
Steglich EsterificationAlcohol, EDC, DMAP, organic solvent (e.g., acetonitrile)Alkyl 3-bromo-5-(trifluoromethyl)cinnamate
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH)N-substituted 3-bromo-5-(trifluoromethyl)cinnamamide
Amidation (Direct Coupling)Amine, EDC, with or without a co-catalyst, organic solventN-substituted 3-bromo-5-(trifluoromethyl)cinnamamide

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid moiety in 3-bromo-5-(trifluoromethyl)cinnamic acid to the corresponding alcohol, 3-bromo-5-(trifluoromethyl)cinnamyl alcohol, requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). The electron-withdrawing substituents on the aromatic ring are unlikely to interfere with this transformation. Selective reduction of the carboxylic acid in the presence of the alkene is challenging, and often, reduction of the double bond may also occur.

Decarboxylation of cinnamic acids is generally difficult due to the stability of the conjugated system. However, under certain conditions, such as with specific catalysts or through photochemically induced processes, decarboxylation can be achieved. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of cinnamic acid with aryl iodides have been reported.

Transformations at the Alkenyl Double Bond

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a range of addition and cycloaddition reactions. The electron-withdrawing nature of the 3-bromo-5-(trifluoromethyl)phenyl group makes the double bond relatively electron-deficient.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Catalytic hydrogenation of the alkenyl double bond in cinnamic acid derivatives is a common transformation, typically employing catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. researchgate.netasianpubs.org This reaction yields the corresponding 3-phenylpropanoic acid derivative. The choice of catalyst and reaction conditions can influence the selectivity, as some catalysts may also promote the reduction of the aromatic ring or the carboxylic acid group at higher temperatures and pressures. researchgate.netasianpubs.org Transfer hydrogenation, using hydrogen donors like formic acid, offers a milder alternative to using pressurized hydrogen gas. researchgate.net

Halogenation of the double bond, for instance with bromine (Br₂), proceeds via an electrophilic addition mechanism. libretexts.org The reaction of an alkene with a halogen typically forms a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion, leading to an anti-addition product. libretexts.org The electron-deficient nature of the double bond in 3-bromo-5-(trifluoromethyl)cinnamic acid may slow down the rate of electrophilic addition compared to electron-rich alkenes. researchgate.netresearchgate.net

Table 2: Typical Addition Reactions of the Alkenyl Double Bond
Reaction TypeReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C or Ru/C, solvent (e.g., ethanol, ethyl acetate)3-(3-Bromo-5-(trifluoromethyl)phenyl)propanoic acid
Transfer HydrogenationFormic acid, catalyst (e.g., Rh complex), base3-(3-Bromo-5-(trifluoromethyl)phenyl)propanoic acid
BrominationBr₂, inert solvent (e.g., CH₂Cl₂)2,3-Dibromo-3-(3-bromo-5-(trifluoromethyl)phenyl)propanoic acid

Cycloaddition Reactions (e.g., [2+2] Photodimerization)

Cinnamic acids are well-known to undergo [2+2] photodimerization in the solid state upon irradiation with UV light. bilkent.edu.trresearchgate.netresearchgate.netbuffalo.eduias.ac.in This reaction leads to the formation of cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. The regiochemistry and stereochemistry of the photodimerization are highly dependent on the crystal packing of the cinnamic acid molecules. For a successful reaction, the double bonds of adjacent molecules must be parallel and within a certain distance (Schmidt's topochemical principle). ias.ac.in The presence of substituents on the aromatic ring can influence the crystal packing and, consequently, the outcome of the photodimerization. Template-directed photodimerization has been developed to control the stereoselectivity of this reaction. bilkent.edu.tr

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring provides a handle for various cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide in these transformations.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are particularly relevant. The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.combeilstein-journals.orgmdpi.com This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the cinnamic acid framework. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and base. tcichemicals.comnih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nl This reaction would enable the extension of the conjugated system by adding a vinyl group at the 3-position. The success of the Heck reaction is also dependent on the specific catalytic system and reaction conditions. nih.govresearchgate.netbeilstein-journals.org

Table 3: Potential Cross-Coupling Reactions of the Bromine Substituent
Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)3-Aryl-5-(trifluoromethyl)cinnamic acid
Heck ReactionAlkene (e.g., styrene)Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base3-Styryl-5-(trifluoromethyl)cinnamic acid

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition typically facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. Electron-withdrawing groups positioned ortho or para to the leaving group can effectively stabilize the negative charge through resonance.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine substituent on 3-Bromo-5-(trifluoromethyl)cinnamic acid makes it an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reactivity of aryl halides in this reaction typically follows the order: I > Br > Cl. tcichemicals.com The bromo-substituent in 3-Bromo-5-(trifluoromethyl)cinnamic acid is well-suited for this transformation.

The catalytic cycle involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the cinnamic acid derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the cinnamic acid scaffold.

Boronic Acid PartnerPotential Product
Phenylboronic acid3-Phenyl-5-(trifluoromethyl)cinnamic acid
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(trifluoromethyl)cinnamic acid
Thiophene-2-boronic acid3-(Thiophen-2-yl)-5-(trifluoromethyl)cinnamic acid
Pyridine-3-boronic acid3-(Pyridin-3-yl)-5-(trifluoromethyl)cinnamic acid

Sonogashira Coupling:

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by a copper(I) salt and is carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.

The final step is reductive elimination from the palladium center, which yields the arylated alkyne product and regenerates the active catalyst. wikipedia.org This reaction provides a direct route to synthesizing 3-alkynyl-5-(trifluoromethyl)cinnamic acid derivatives.

Alkyne PartnerPotential Product
Phenylacetylene3-(Phenylethynyl)-5-(trifluoromethyl)cinnamic acid
Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)cinnamic acid
1-Hexyne3-(Hex-1-yn-1-yl)-5-(trifluoromethyl)cinnamic acid
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)cinnamic acid

Influence of Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine. tcichemicals.commdpi.com Its presence on the aromatic ring of 3-Bromo-5-(trifluoromethyl)cinnamic acid has a profound impact on the molecule's reactivity.

Influence on Kinetics: The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, making the carbon atom of the C-Br bond more electrophilic. tcichemicals.com This electronic effect generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. A more electron-poor C-Br bond is more susceptible to insertion by the electron-rich Pd(0) catalyst.

Influence on Selectivity: In terms of regioselectivity, the transformations discussed (SNAr, Suzuki, Sonogashira) occur specifically at the C-Br bond. The -CF3 group, along with the cinnamic acid moiety, activates this position toward these reactions. While it does not direct the position of substitution in these cases (which is predetermined by the bromine's location), its powerful electronic influence is key to the feasibility and rate of these transformations. Furthermore, the introduction of a -CF3 group is known to increase the lipophilicity and metabolic stability of molecules, properties that are highly significant in medicinal chemistry. mdpi.comorientjchem.org

Studies on Stereochemical Outcomes of Transformations

The stereochemistry of 3-Bromo-5-(trifluoromethyl)cinnamic acid is centered on the carbon-carbon double bond of the cinnamic acid side chain. Cinnamic acids can exist as two geometric isomers: E (trans) and Z (cis). nih.gov The trans isomer is generally the more thermodynamically stable and common form.

The chemical transformations discussed in the preceding sections—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Sonogashira coupling—all involve reactions at the C-Br bond on the aromatic ring. These reaction sites are spatially and electronically distinct from the alkene double bond.

Under the typical mild conditions employed for palladium-catalyzed cross-coupling reactions, the stereochemistry of the double bond is not affected. libretexts.org The reaction proceeds with the retention of configuration at the double bond. Therefore, if the starting material is the trans isomer of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the resulting products from Suzuki or Sonogashira coupling will also be the trans isomers. This stereochemical integrity is a significant advantage of these cross-coupling methods, allowing for the synthesis of geometrically pure products. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic and vinylic protons. The olefinic protons (H-α and H-β) of the acrylic acid group will appear as doublets due to their vicinal coupling. The H-β proton, being closer to the aromatic ring, is expected to resonate further downfield than the H-α proton. The aromatic region will feature three distinct signals for the protons on the trisubstituted benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit meta-coupling.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-α 6.5 - 6.7 d ~16
H-β 7.6 - 7.8 d ~16
H-2 7.9 - 8.1 s -
H-4 7.8 - 8.0 s -
H-6 8.1 - 8.3 s -

Note: Predicted values are based on data for analogous compounds and are for illustrative purposes. Actual experimental values may vary.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the bromo and trifluoromethyl substituents.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C=O 167 - 170
C-α 120 - 125
C-β 140 - 145
C-1 135 - 138
C-2 130 - 133
C-3 122 - 125 (q, J ≈ 3-4 Hz)
C-4 133 - 136
C-5 130 - 132 (q, J ≈ 30-35 Hz)
C-6 128 - 131

Note: Predicted values are based on data for analogous compounds like 3-(Trifluoromethyl)cinnamic acid and are for illustrative purposes. conicet.gov.arresearchgate.net Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure. psu.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. huji.ac.illibretexts.org A cross-peak between the signals of H-α and H-β would confirm their vicinal relationship. In the aromatic region, weak cross-peaks due to meta-coupling between H-2, H-4, and H-6 might be observable, confirming their positions on the ring. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. conicet.gov.aryoutube.com It would be used to definitively assign the carbon signals for C-α, C-β, and the protonated aromatic carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comhuji.ac.il Key HMBC correlations would include those from the vinylic protons (H-α and H-β) to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to the surrounding carbons. This would be crucial for confirming the substitution pattern on the benzene ring.

Advanced NMR Applications (e.g., Cryoprobe for Impurity Identification)

In pharmaceutical development, identifying and characterizing impurities is of paramount importance. nih.gov Advanced NMR technologies, such as cryogenically cooled probes (cryoprobes), have significantly enhanced the sensitivity of NMR spectroscopy, making it a powerful tool for analyzing impurities, even at very low concentrations. conicet.gov.arrsc.orgresearchgate.net

A cryoprobe cools the NMR detector and preamplifier electronics to cryogenic temperatures, which dramatically reduces thermal noise and can lead to a signal-to-noise ratio enhancement of three to five times or even more compared to conventional probes. nih.gov This increased sensitivity is particularly beneficial for:

Detecting low-level impurities: Impurities present at levels below 0.1% can often be detected and characterized without the need for laborious isolation. nih.gov

Analyzing mass-limited samples: When only a small amount of a sample is available, cryoprobes can provide high-quality spectra in a reasonable amount of time.

Facilitating 2D NMR on dilute samples: The sensitivity boost from a cryoprobe makes it feasible to run information-rich 2D NMR experiments like HSQC and HMBC on impurity samples, which would be prohibitively time-consuming with a standard probe. conicet.gov.ar

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, a cryoprobe-equipped NMR spectrometer would be instrumental in identifying potential process-related impurities or degradation products, ensuring the quality and safety of the compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of 3-Bromo-5-(trifluoromethyl)cinnamic acid is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, the key absorptions can be predicted based on data from similar molecules like cinnamic acid. researchgate.netdocbrown.info

Predicted FT-IR Data:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-2500 O-H stretch (broad) Carboxylic acid
~1700-1680 C=O stretch Carboxylic acid (conjugated)
~1640-1620 C=C stretch Alkene
~1600, ~1450 C=C stretch Aromatic ring
~1320-1210 C-F stretch Trifluoromethyl group
~1000-800 C-H out-of-plane bend Aromatic ring (trisubstituted)

Note: Predicted values are based on characteristic infrared absorption frequencies. udel.edu Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of an aromatic carboxylic acid like 3-Bromo-5-(trifluoromethyl)cinnamic acid would provide further structural confirmation. rsc.orgias.ac.in

Predicted Raman Data:

Wavenumber (cm⁻¹) Vibration Functional Group
~1640-1620 C=C stretch (strong) Alkene
~1600 Aromatic ring breathing Aromatic ring
~1000 Aromatic ring breathing Aromatic ring

Note: Predicted values are based on characteristic Raman shifts for similar compounds. bohrium.comresearchgate.net Actual experimental values may vary.

Correlation of Experimental and Calculated Vibrational Frequencies

The vibrational properties of 3-Bromo-5-(trifluoromethyl)cinnamic acid can be meticulously examined by comparing experimentally obtained Fourier-transform infrared (FT-IR) and Raman spectra with theoretical calculations. researchgate.netscielo.org.mxnih.gov Density Functional Theory (DFT) is a powerful computational method for predicting vibrational frequencies. researchgate.netwisc.edu By employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. nih.govresearchgate.net

A strong correlation between the calculated and experimental frequencies validates the accuracy of the computational model and aids in the precise assignment of vibrational modes. scielo.org.mx For instance, the characteristic olefinic C=C stretching mode in cinnamic acid derivatives is typically observed in the range of 1627-1688 cm⁻¹ in experimental spectra, and computational methods can predict this band with high accuracy. scielo.org.mx Similarly, the stretching modes of the phenyl ring C-H bonds, which appear around 3000-3100 cm⁻¹, can be accurately calculated. scielo.org.mx Discrepancies between experimental and theoretical values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully accounted for in gas-phase calculations. researchgate.net The analysis of potential energy distribution (PED) can further assist in the definitive assignment of each vibrational mode. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Cinnamic Acid Derivatives

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
Phenyl C-H stretch 3067 3054-3006
Olefinic C=C stretch 1688 1640

Note: Data is based on general findings for cinnamic acid and its derivatives and serves as an illustrative example. scielo.org.mx

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3-Bromo-5-(trifluoromethyl)cinnamic acid through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of 3-Bromo-5-(trifluoromethyl)cinnamic acid. The theoretical exact mass of this compound (C₁₀H₆BrF₃O₂) can be calculated with high precision. For related compounds like 3-(trifluoromethyl)cinnamic acid, the exact mass is 216.03981395 Da. nih.gov HRMS instruments can measure this value with ppm-level accuracy, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. researchgate.net By inducing fragmentation of the isolated molecular ion, a characteristic pattern of daughter ions is produced, which offers insights into the molecule's structure. researchgate.netmiamioh.edu For cinnamic acid derivatives, common fragmentation events include the loss of a carboxyl group (CO₂) and cleavage of the propenoic acid chain. researchgate.net In the case of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the fragmentation pattern would also be influenced by the bromo and trifluoromethyl substituents. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the mass spectrum of 3-(trifluoromethyl)cinnamic acid shows significant fragments at m/z 216 (M+), 215, and 171, corresponding to the molecular ion, loss of a hydrogen atom, and loss of a carboxyl group, respectively. massbank.eu

Table 2: Illustrative Fragmentation Data for a Substituted Cinnamic Acid

m/z Relative Intensity Possible Fragment
216 999 [M]+
215 811 [M-H]+
199 288 [M-OH]+
171 249 [M-COOH]+

Note: This data is for 3-(trifluoromethyl)cinnamic acid and serves as an example of potential fragmentation patterns. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Cinnamic acid and its derivatives typically exhibit strong absorption in the UV region due to the presence of the conjugated system formed by the phenyl ring and the acrylic acid side chain. nih.gov The absorption maximum (λmax) for cinnamic acid is around 270-280 nm. creative-proteomics.comnist.gov The presence of substituents on the phenyl ring, such as the bromo and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)cinnamic acid, can cause a shift in the λmax (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity. These shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of 3-Bromo-5-(trifluoromethyl)cinnamic acid and for separating potential isomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of cinnamic acid derivatives. creative-proteomics.comnih.govscirp.org A reversed-phase C18 column with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. scirp.orgresearchgate.net UV detection is commonly used, with the wavelength set at the λmax of the compound. creative-proteomics.com This method can effectively separate the main compound from impurities and byproducts. srce.hr Furthermore, HPLC can be used to separate the cis (Z) and trans (E) geometric isomers of cinnamic acids, which often exhibit different retention times. researchgate.net The trans isomer is generally more stable and, therefore, more abundant. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For an aromatic carboxylic acid like 3-Bromo-5-(trifluoromethyl)cinnamic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.

Detailed research findings on the specific HPLC analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid are not extensively published; however, based on the analysis of structurally similar cinnamic acid derivatives, a robust analytical method can be established. scirp.org The retention of the compound is influenced by the hydrophobicity imparted by the brominated and trifluoromethylated phenyl ring, as well as the polar character of the carboxylic acid group.

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is a critical parameter. nih.govscirp.org The pH of the aqueous component is particularly important for ionizable compounds such as carboxylic acids. nih.gov To ensure good peak shape and reproducible retention times, the pH of the mobile phase is usually maintained below the pKa of the carboxylic acid group (typically around 4-5), thereby keeping the analyte in its less polar, protonated form. nih.gov This is often achieved by the addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase. nih.gov

Detection is commonly performed using a UV detector, as the conjugated system of cinnamic acid and its derivatives provides strong chromophores. The presence of the aromatic ring and the acrylic acid moiety results in significant UV absorbance, typically in the range of 250-300 nm. sielc.com

A hypothetical set of HPLC conditions for the analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid is presented in the table below.

Table 1: Representative HPLC Parameters for the Analysis of 3-Bromo-5-(trifluoromethyl)cinnamic Acid

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient (e.g., 60:40 to 80:20 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

The retention time under these conditions would be specific to 3-Bromo-5-(trifluoromethyl)cinnamic acid and could be used for its identification and quantification when compared against a certified reference standard. The presence of impurities would be indicated by additional peaks in the chromatogram.

Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR)

For the definitive structural elucidation of a compound, especially in complex mixtures or for the identification of unknown impurities, the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is an exceptionally powerful tool. The LC-SPE/NMR technique provides a practical interface between these two methods. researchgate.net This approach involves the chromatographic separation of the analyte of interest, followed by its trapping onto a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for analysis. researchgate.net

This technique is particularly valuable for obtaining detailed structural information without the need for laborious offline isolation of the compound. A study on the impurity profiling of the structurally related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) using LC-SPE/NMR has demonstrated the utility of this approach for halogenated and trifluoromethyl-containing aromatic compounds. researchgate.net

In the analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the HPLC separation would first isolate the peak corresponding to the target compound. This peak would then be directed to an SPE cartridge. After trapping, the analyte would be eluted with a suitable deuterated solvent, such as acetonitrile-d3 (B32919) or methanol-d4, into the NMR spectrometer.

The subsequent acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra would allow for the complete assignment of the chemical structure.

Expected NMR Spectral Data:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinylic protons of the cinnamic acid backbone and the aromatic protons. The coupling constants between the vinylic protons would confirm the trans or cis configuration of the double bond. The aromatic region would display a splitting pattern consistent with a 1,3,5-trisubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the aromatic carbons. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the CF₃ group, providing direct evidence for its presence.

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for connecting the different structural fragments. For instance, correlations between the vinylic protons and the aromatic carbons, as well as the carbonyl carbon, would confirm the connectivity of the cinnamic acid structure.

A summary of the anticipated ¹H NMR chemical shifts for the key protons in 3-Bromo-5-(trifluoromethyl)cinnamic acid is provided in the table below, based on data from analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5-(trifluoromethyl)cinnamic Acid

ProtonPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0broad singlet
Vinylic Proton (α to COOH)~ 6.5doublet
Vinylic Proton (β to COOH)~ 7.7doublet
Aromatic Proton (H-2)~ 8.0singlet
Aromatic Proton (H-4)~ 7.9singlet
Aromatic Proton (H-6)~ 8.2singlet

The combination of HPLC for separation and LC-SPE/NMR for detailed structural analysis provides an unparalleled capability for the comprehensive characterization of 3-Bromo-5-(trifluoromethyl)cinnamic acid, ensuring its unambiguous identification and purity assessment.

Computational and Quantum Chemical Investigations of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the computational study of molecular systems, balancing accuracy with computational cost. researchgate.net For 3-Bromo-5-(trifluoromethyl)cinnamic acid, DFT calculations provide fundamental insights into its geometry, electronic landscape, and vibrational modes.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For 3-Bromo-5-(trifluoromethyl)cinnamic acid, this involves determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Studies on similar molecules, such as trans-4-(trifluoromethyl)cinnamic acid and 3,5-bistrifluoromethylhydrocinnamic acid, have demonstrated that the trans-conformation of the cinnamic acid side chain is typically the most stable. niscpr.res.inmdpi.com It is anticipated that 3-Bromo-5-(trifluoromethyl)cinnamic acid would also favor a trans-configuration around the C=C double bond due to reduced steric hindrance. The presence of the bulky bromine and trifluoromethyl groups on the phenyl ring can influence the planarity of the molecule. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to precisely calculate these geometric parameters. researchgate.netniscpr.res.in

Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-5-(trifluoromethyl)cinnamic Acid (trans isomer)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C=C ~1.34
C-C (ring) ~1.39 - 1.41
C-Br ~1.90
C-CF3 ~1.50
C=O ~1.22
C-O ~1.35
O-H ~0.97
Bond Angles (°) C=C-C (phenyl) ~121
C-C-Br ~120
C-C-CF3 ~120
O=C-O ~123

| Dihedral Angle (°) | C(phenyl)-C=C-C(carboxyl) | ~180 (trans) |

Note: The values in this table are illustrative and based on computational studies of analogous cinnamic acid derivatives. Actual values would require specific DFT calculations for 3-Bromo-5-(trifluoromethyl)cinnamic acid.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 3-Bromo-5-(trifluoromethyl)cinnamic Acid

Parameter Predicted Energy (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0

Note: These values are estimations based on trends observed in related trifluoromethyl-substituted cinnamic acids and would be refined by specific DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. niscpr.res.in

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, C-H stretching and bending modes of the phenyl ring and vinyl group, and vibrations associated with the C-Br and C-F bonds. Comparing the calculated vibrational frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the intramolecular dynamics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govresearchgate.net

In 3-Bromo-5-(trifluoromethyl)cinnamic acid, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The electronegative bromine and trifluoromethyl groups will also influence the electrostatic potential of the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, at different temperatures. chemeo.com These properties are essential for understanding the molecule's stability and its behavior in chemical reactions under various conditions. For 3-Bromo-5-(trifluoromethyl)cinnamic acid, these calculations would provide valuable data for process optimization and safety assessments in its synthesis and application.

Table 3: Predicted Thermodynamic Properties of 3-Bromo-5-(trifluoromethyl)cinnamic Acid at 298.15 K

Property Predicted Value Unit
Enthalpy of Formation (ΔHf°) - kJ/mol
Standard Entropy (S°) - J/mol·K

Note: Specific values for these thermodynamic properties require dedicated computational studies.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides a framework for understanding the reactivity of 3-Bromo-5-(trifluoromethyl)cinnamic acid. By employing quantum chemical calculations, it is possible to model the molecule's electronic structure and predict its behavior in chemical reactions. Methods like Density Functional Theory (DFT) are often used to determine the distribution of electron density within the molecule. mdpi.com This allows for the identification of electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack, respectively.

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, the electron-withdrawing nature of both the bromo and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the acrylic acid side chain. researchgate.net Computational models can quantify this influence by calculating various molecular descriptors.

Illustrative Reactivity Descriptors:

Below is an illustrative table of reactivity descriptors that could be calculated for 3-Bromo-5-(trifluoromethyl)cinnamic acid using quantum chemical methods. Note: The values presented are typical for a molecule with these functional groups and are for illustrative purposes to demonstrate the output of such a computational study.

DescriptorIllustrative ValueSignificance
HOMO Energy -7.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy -1.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.7 eVRelates to chemical stability and reactivity.
Mulliken Atomic Charges C(α): +0.15, C(β): -0.05Predicts sites for addition reactions on the double bond.

These calculations can also be extended to model entire reaction pathways, such as esterification of the carboxylic acid or addition reactions at the double bond. nih.gov By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This provides crucial information about the activation energies and thermodynamics of possible reactions, helping to predict the most favorable reaction conditions and potential byproducts.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. youtube.com For 3-Bromo-5-(trifluoromethyl)cinnamic acid, MD simulations can provide detailed insights into its interactions with solvent molecules and its aggregation behavior. nih.gov

In a typical MD simulation, the molecule is placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov This allows for the analysis of how the solvent molecules arrange themselves around the solute, a process known as solvation. nih.gov The simulation can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydrophobic interactions around the substituted phenyl ring. nih.govpku.edu.cn

Illustrative MD Simulation Parameters:

This table illustrates typical parameters that would be set for an MD simulation of 3-Bromo-5-(trifluoromethyl)cinnamic acid in a water box.

ParameterValue
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water
Box Size 50 Å x 50 Å x 50 Å
Simulation Time 100 ns
Temperature 298 K
Pressure 1 atm

Furthermore, MD simulations can be used to study intermolecular interactions between multiple molecules of 3-Bromo-5-(trifluoromethyl)cinnamic acid. This is particularly relevant for understanding its solid-state packing, which can influence physical properties like melting point and solubility. The simulations can predict how the molecules arrange themselves to maximize favorable interactions, such as π-π stacking of the phenyl rings and hydrogen bonding between the carboxylic acid moieties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com For 3-Bromo-5-(trifluoromethyl)cinnamic acid, QSAR studies would be invaluable for designing new derivatives with enhanced properties, such as improved biological activity or desired solubility.

A QSAR study begins with a dataset of compounds that are structurally related to 3-Bromo-5-(trifluoromethyl)cinnamic acid, along with their experimentally measured activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. Such a model can then be used to predict the activity of new, yet-to-be-synthesized, derivatives.

Illustrative QSAR Model Equation:

A hypothetical QSAR equation for a series of cinnamic acid derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(Molecular Surface Area)

Where pIC50 is the biological activity, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The insights gained from the QSAR model provide design principles. For instance, if the model shows that a lower LogP and a higher dipole moment lead to better activity, new derivatives of 3-Bromo-5-(trifluoromethyl)cinnamic acid could be designed with more polar substituents to optimize these properties. This rational, data-driven approach can significantly accelerate the discovery of new and more effective compounds. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

3-Bromo-5-(trifluoromethyl)cinnamic acid is a versatile building block for creating complex organic molecules, a critical aspect of drug discovery and materials science. fluorochem.co.uk Its value stems from the presence of several distinct functional groups on a single phenyl ring structure, each offering a handle for different chemical transformations. nih.gov

The primary reactive sites include:

Carboxylic Acid: This group can readily undergo esterification or amidation reactions. nih.gov

Alkene (Double Bond): The double bond is susceptible to various addition reactions, including hydrogenation and halogenation. researchgate.net

Bromo Group: The bromine atom is an excellent participant in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. google.com

Trifluoromethyl Group: This group is generally stable and is incorporated to enhance the electronic and physiological properties of the final molecule.

This multi-faceted reactivity allows chemists to build molecular complexity in a stepwise and controlled manner. For instance, the carboxylic acid can be coupled with an amine, while the bromo group is reserved for a subsequent palladium-catalyzed cross-coupling reaction to attach another aryl group. Cinnamic acids and their derivatives are recognized as important precursors for a variety of polymers with applications in fields like photolithography and non-linear optics. thepharmajournal.com

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural framework of 3-Bromo-5-(trifluoromethyl)cinnamic acid is particularly relevant to medicinal chemistry, where the trifluoromethylphenyl moiety is a common feature in many therapeutic agents.

While not a direct precursor, the synthesis of the calcimimetic agent Cinacalcet provides a clear model for the utility of the trifluoromethyl-substituted cinnamic acid core. Cinacalcet is crucial for treating secondary hyperparathyroidism. nih.govmdpi.com Several synthetic routes to Cinacalcet rely on intermediates that are structurally analogous to 3-Bromo-5-(trifluoromethyl)cinnamic acid.

One key strategy involves the hydrogenation of 3-(trifluoromethyl)cinnamic acid to produce 3-(3-trifluoromethyl)phenyl)propionic acid. google.com This saturated acid is then coupled with (R)-1-(1-naphthyl)ethylamine, and the resulting amide is reduced to form Cinacalcet. google.comgoogle.com

Another advanced method employs a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an acrolein derivative, catalyzed by a palladium complex. nih.govresearchgate.netnih.gov The resulting intermediate is then converted to 3-(3-trifluoromethylphenyl)propanal, a key precursor that undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to yield the final drug. mdpi.comnih.gov These syntheses underscore the importance of the trifluoromethylphenyl scaffold, which is the central feature of 3-Bromo-5-(trifluoromethyl)cinnamic acid.

The reaction of cinnamic acids with various anilines to form N-arylcinnamamides is a well-established method for generating libraries of biologically active compounds. nih.govresearchgate.net Research has shown that specific substitutions, particularly the inclusion of trifluoromethyl groups, can lead to significant pharmacological activity. nih.govnih.gov

The general synthesis involves activating the carboxylic acid of a cinnamic acid derivative (often by converting it to the corresponding acyl chloride with a reagent like phosphorus trichloride) and then reacting it with a substituted aniline (B41778). mdpi.com A study investigating a series of N-arylcinnamamides found that compounds featuring a trifluoromethyl group on the aniline ring exhibited potent activity against various strains of Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. nih.govnih.gov For example, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide and (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide were identified as having the highest activities in the series. nih.gov

Compound NameSubstitutionsTarget OrganismReported Activity (MIC)Reference
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide3-(CF3) on N-aryl ringS. aureus & M. tuberculosis27.47 µM nih.gov
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide3,5-(CF3)2 on N-aryl ringS. aureus & M. tuberculosis22.27 µM nih.gov
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide3,5-(Cl)2 on N-aryl ringM. tuberculosis27.38 µM nih.gov
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide3-(F) on N-aryl ringB. sorokiniana16.58 µM nih.gov

Intermediate for Fluorinated Organic Compounds

The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules is a powerful strategy in medicinal chemistry. fluorochem.co.uk The CF3 group can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. ossila.com 3-Bromo-5-(trifluoromethyl)cinnamic acid serves as an excellent intermediate for introducing the 3-bromo-5-(trifluoromethyl)phenyl moiety into larger, more complex structures. bldpharm.com

The compound acts as a scaffold where the bromine atom can be functionalized through various cross-coupling reactions, while the trifluoromethyl group is maintained in the final structure to impart its beneficial properties. This approach allows for the synthesis of a diverse range of fluorinated compounds. For example, methods have been developed for creating biologically active fluorinated triazolone derivatives, highlighting the importance of reliable synthetic routes to such molecules. organic-chemistry.org The utility of related fluorinated building blocks, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid, in the synthesis of active pharmaceutical ingredients further illustrates the value of this molecular motif. ossila.com

Ligand Precursor in Catalysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)cinnamic acid possesses features that make it a potential precursor for ligands used in metal-catalyzed reactions. The carboxylic acid group can coordinate to a metal center, and the aromatic ring and alkene can also participate in binding. While specific applications of this exact compound as a ligand precursor are not extensively documented, the general class of cinnamic acid derivatives has been used in catalysis. For instance, palladium chloride has been used to catalyze the synthesis of cinnamic acid esters from aryl halides. jocpr.com The extensive use of palladium catalysts in Heck reactions involving cinnamic acid derivatives and bromoaromatic compounds further demonstrates the interaction between these types of molecules and transition metals, which is the foundation of catalysis. google.comnih.gov

Role in Supramolecular Chemistry Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, higher-order structures. 3-Bromo-5-(trifluoromethyl)cinnamic acid is well-suited for this purpose due to its capacity for multiple, specific intermolecular interactions.

Key interactions include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric structures that are a classic motif in the solid-state chemistry of carboxylic acids.

Halogen Bonding: The bromine atom can act as a halogen bond donor, an electrostatic interaction between an electrophilic region on the halogen and a nucleophilic atom (like oxygen or nitrogen). mdpi.comnih.gov This interaction is increasingly used as a tool in crystal engineering to direct molecular packing. mdpi.com

π-π Stacking: The aromatic rings can stack on top of one another, another important interaction for stabilizing crystal structures. mdpi.com

Advanced Medicinal Chemistry Research and Mechanistic Insights of 3 Bromo 5 Trifluoromethyl Cinnamic Acid Derivatives

Structure-Activity Relationship (SAR) Studies on Substituted Cinnamic Acids

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for deciphering how specific chemical modifications translate into enhanced or diminished biological activity, guiding the design of more potent and selective molecules. biointerfaceresearch.com

The introduction of halogen atoms into a molecule is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens, including bromine, can increase lipophilicity, which may improve membrane permeability. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

While direct studies on 3-bromo-5-(trifluoromethyl)cinnamic acid are specific, the impact of bromine substitution is evident in related structures. For instance, in a series of salicylanilide (B1680751) analogues, which are structurally related to cinnamic acid amides, the presence of a bromine atom on the salicyl ring was a key feature of potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, studies on cinnamamides have shown that the introduction of halogens, such as chlorine, can significantly increase antibacterial efficacy. nih.gov Dichlorocinnamanilides, for example, demonstrated a broader spectrum of action and higher antibacterial potency compared to their monochlorinated counterparts, underscoring the positive contribution of halogenation to antimicrobial effects. nih.gov

The trifluoromethyl (-CF3) group is a unique and powerful substituent in medicinal chemistry. It is highly lipophilic and is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. These characteristics can enhance a molecule's metabolic stability and its ability to interact with biological targets. researchgate.net

In derivatives of N-arylcinnamamides, the presence of one or two trifluoromethyl groups on the anilide ring was associated with some of the most potent antibacterial compounds in the series. nih.gov For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was the most potent compound in its series against Staphylococcus aureus. nih.gov The trifluoromethyl group's ability to enhance lipophilicity and create unique electronic properties can lead to stronger interactions with biological targets. researchgate.net Furthermore, computational studies on the closely related 3,5-bistrifluoromethylhydrocinnamic acid have shown that the strong electron-withdrawing nature of the two -CF3 groups has a distinct influence on the molecule's preferred conformation. nih.gov

The three-dimensional shape of a molecule is critical for its interaction with biological receptors. Cinnamic acid can exist in cis and trans configurations, with the trans form being more stable and predominantly found in nature. researchgate.net The bioactivity of these derivatives is intrinsically linked to their structure and mode of interaction with their molecular target. biointerfaceresearch.com

Detailed structural analysis of 3,5-bistrifluoromethylhydrocinnamic acid, a saturated analogue of the title compound, provides significant insight. nih.gov While the side chain of most 3-phenylpropanoic acids adopts a trans conformation, the presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring increases the population of gauche conformers. nih.gov This substituent-driven electronic effect, which alters the molecule's preferred shape, may be a key factor in its biological activity by influencing how it fits into the binding pocket of a target protein. nih.gov

Conformational Parameter Observation in 3,5-Bistrifluoromethylhydrocinnamic Acid Significance
Side Chain Conformation Predominantly gauche conformation observed in the crystal structure. nih.govContrasts with the typical trans conformation found in other 3-phenylpropanoic acids, suggesting an electronic effect from the -CF3 groups. nih.gov
Substituent Effect Density Functional Theory (DFT) calculations show the two -CF3 groups increase the population of gauche conformers. nih.govThe strong electron-withdrawing character of the substituents directly influences the molecule's 3D structure. nih.gov

Investigations of Specific Biological Target Interactions (in vitro)

Beyond general activity, understanding how these molecules interact with specific biological targets like enzymes and signaling pathways is essential for elucidating their mechanism of action.

Derivatives of cinnamic acid have been identified as potent inhibitors of various enzymes, particularly hydrolases.

Amide Hydrolases (Cholinesterases): A structural analogue, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, demonstrated notable in vitro inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission. nih.gov This highlights the potential of the bromo- and trifluoromethyl-substituted phenyl motif in designing enzyme inhibitors.

Histone Deacetylases (HDACs): The cinnamic acid scaffold is a key feature in several potent HDAC inhibitors. mdpi.com Belinostat, which contains an (E)–N–hydroxy–3–[4–(N–phenylsulfamoyl)phenyl]acrylamide structure, is a well-known HDAC inhibitor, demonstrating that the core structure is amenable to targeting this class of enzymes involved in cancer therapy. mdpi.com

Matrix Metalloproteinases (MMPs): Cinnamic acid derivatives have recently been identified as effective and specific inhibitors of MMP-9, an enzyme overexpressed in many cancers. biointerfaceresearch.com In silico and in vitro studies have confirmed that amide cinnamate (B1238496) derivatives can act as MMP-9 inhibitors, further broadening the scope of this chemical class as enzyme modulators. biointerfaceresearch.com

Compound Class/Analogue Enzyme Target In Vitro Activity (IC₅₀) Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAcetylcholinesterase (AChE)18.2 to 196.6 µM nih.gov
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideButyrylcholinesterase (BuChE)9.2 to 196.2 µM nih.gov
Belinostat (Cinnamic Acid Derivative)Histone Deacetylases (HDACs)27 nM mdpi.com
Cinnamic Amide DerivativesMatrix Metalloproteinase-9 (MMP-9)Identified as potent inhibitors biointerfaceresearch.com

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation and plays a critical role in the development and progression of chronic diseases, including cancer. nih.govnih.gov Modulating this pathway is a key therapeutic strategy. nih.gov Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. nih.govmdpi.com

Research has shown that the anti-inflammatory role of some cinnamic acid derivatives is attributed, at least in part, to their inhibitory effect on the NF-κB signaling pathway. nih.gov For instance, certain derivatives can suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com One resveratrol-based cinnamic acid derivative was shown to inhibit the expression of iNOS and COX-2 and slightly lower the nuclear activation of the p65 subunit of NF-κB in LPS-induced macrophage cells. nih.gov This demonstrates that the cinnamic acid scaffold can serve as a backbone for developing modulators of this crucial inflammatory pathway.

Antimicrobial Efficacy Investigations (in vitro)

The antimicrobial potential of cinnamic acid derivatives is well-documented, with various synthetic modifications leading to enhanced activity. nih.gov The introduction of a trifluoromethyl group, in particular, has been a key strategy in developing new antimicrobial agents.

Research into trifluoromethyl-substituted N-arylcinnamamides has shown promising results against resistant bacterial strains. sciforum.net A study focusing on different positional isomers of trifluoromethyl-substituted N-arylcinnamamides revealed that the placement of the trifluoromethyl group is crucial for antibacterial efficacy. sciforum.net Specifically, N-arylcinnamamides with a trifluoromethyl group at the meta-position (3-position) of the cinnamic acid phenyl ring demonstrated the highest activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) isolates, and the fast-growing mycobacterial strain, Mycobacterium smegmatis. sciforum.net

The compound (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was identified as the most active in this series. sciforum.net The antibacterial activities were found to follow the order of meta > ortho > para substitution for the trifluoromethyl group, with the para-substituted derivatives showing a significant reduction or total loss of activity. sciforum.net None of the tested compounds in this series were found to be active against Enterococcus faecalis. sciforum.net

While these findings are for N-arylcinnamamides of 3-(trifluoromethyl)cinnamic acid, they provide a strong rationale for the investigation of 3-bromo-5-(trifluoromethyl)cinnamic acid derivatives as potential antibacterial agents against resistant pathogens. The electronic and steric properties of the bromo group in combination with the trifluoromethyl group could further modulate this activity.

Table 1: In Vitro Antibacterial Activity of a Representative 3-(Trifluoromethyl)cinnamamide Derivative

Compound Bacterial Strain MIC (µM)
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide S. aureus ATCC 29213 6.5
MRSA SA 630 6.5
M. smegmatis ATCC 700084 13

Data sourced from a study on trifluoromethyl-substituted N-arylcinnamamides. sciforum.net

Cinnamic acid and its derivatives, including acids, esters, and amides, have been reported to possess antifungal properties. nih.gov However, specific studies detailing the in vitro antifungal efficacy of 3-bromo-5-(trifluoromethyl)cinnamic acid and its derivatives are not extensively available in the current literature. The known antifungal properties of the broader class of cinnamic acid derivatives suggest that this specific compound family is a candidate for future antifungal research. nih.gov

Anticancer Potential at the Molecular and Cellular Level (in vitro)

The anticancer properties of cinnamic acid derivatives are a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. nih.govnih.gov These effects are often mediated through the modulation of cell viability, proliferation, apoptosis, and the cell cycle. unimi.itnih.gov

While direct studies on the anticancer activity of 3-bromo-5-(trifluoromethyl)cinnamic acid derivatives are limited, research on other substituted cinnamic acid amides has shown significant antiproliferative effects. For instance, a series of piperoniloyl and cinnamoyl-based amides were synthesized and evaluated against a panel of colorectal cancer (CRC) cell lines. unimi.it Several of these derivatives displayed potent antiproliferative activity. unimi.it

The mechanism of action for many anticancer cinnamic acid derivatives involves the inhibition of critical cellular processes, leading to reduced cell viability. The presence of the electron-withdrawing trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cellular uptake, which could contribute to more potent anticancer effects.

A hallmark of many anticancer agents is their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Studies on synthetic cinnamoyl-based amides have demonstrated that their antiproliferative activity is associated with the induction of G1 cell cycle arrest and an increase in apoptotic cell death in colon tumor cell lines. unimi.it In some cases, this was linked to the upregulation of p21, a key regulator of cell cycle progression and apoptosis. unimi.it

For example, treatment of HCT116 colorectal cancer cells with active cinnamoyl amides led to an accumulation of cells in the G1 phase and an increase in the pre-G1 population, which is indicative of apoptosis. unimi.it While these results are not specific to 3-bromo-5-(trifluoromethyl)cinnamic acid, they highlight a common mechanistic pathway for this class of compounds. The combined electronic effects of the bromo and trifluoromethyl substituents could potentially enhance these pro-apoptotic and cell cycle-modulating activities.

Anti-inflammatory Mechanisms (in vitro)

Cinnamic acids and their derivatives are recognized for their anti-inflammatory properties. nih.gov The mechanism of this activity often involves the inhibition of key inflammatory enzymes and pathways. However, specific in vitro studies detailing the anti-inflammatory mechanisms of 3-bromo-5-(trifluoromethyl)cinnamic acid derivatives are not readily found in the surveyed literature. The known anti-inflammatory potential of the cinnamic acid scaffold suggests that derivatives of 3-bromo-5-(trifluoromethyl)cinnamic acid may also exhibit such properties, warranting future investigation in this area. nih.gov

Parasiticidal and Herbicidal Activities (in vitro, mechanistic focus)

The cinnamic acid scaffold has been a foundation for developing agents against a range of parasites and weeds. While direct in vitro studies on 3-bromo-5-(trifluoromethyl)cinnamic acid are not extensively detailed in the available literature, the parasiticidal and herbicidal potential of its derivatives can be inferred from structure-activity relationship (SAR) studies on analogous compounds.

Parasiticidal Activity: Cinnamic acid derivatives have demonstrated notable efficacy against various parasites, including protozoa like Plasmodium falciparum (the malaria parasite) and Leishmania infantum, as well as insects such as Aedes aegypti larvae. nih.govmdpi.commdpi.com The mechanism of action is often multifaceted, targeting fundamental biological processes in the parasite.

For instance, against P. falciparum, cinnamic acid derivatives (CADs) are thought to exert their effect by inhibiting the transport of lactate (B86563), a key product of the parasite's energy metabolism. nih.gov This disruption of metabolic waste removal leads to a significant decline in ATP levels within the parasite, ultimately inhibiting its growth. nih.gov Furthermore, these derivatives can impede the transport of essential carbohydrates and amino acids across the membrane of the infected host erythrocyte, further starving the parasite. nih.gov The hydrophobicity of the CADs often correlates with their antiplasmodial activity. nih.gov

In the context of leishmaniasis, studies on a series of thirty-four cinnamic acid derivatives against L. infantum showed that modifications to the core structure significantly influence efficacy. mdpi.com While the parent cinnamic acid was inactive, its ester and amide derivatives showed varying levels of antileishmanial action, suggesting that the carboxylic acid moiety is a prime site for modification to enhance bioavailability and activity. mdpi.com

Against the larvae of the Aedes aegypti mosquito, a vector for diseases like dengue and Zika fever, certain cinnamic acid esters have shown potent larvicidal effects. mdpi.com Molecular modeling suggests a multi-target mechanism, possibly involving the inhibition of crucial enzymes such as carbonic anhydrase (CA) and histone deacetylase (HDAC2), which are vital for the larva's development and survival. mdpi.com

Herbicidal Activity: Cinnamic acid and its derivatives are recognized for their allelopathic properties, influencing the growth of other plants. mdpi.comnih.gov This natural phytotoxicity makes them attractive candidates for the development of novel herbicides. Research has focused on their effects on parasitic weeds, which are notoriously difficult to control with conventional methods.

An in vitro study on the parasitic weed Cuscuta campestris demonstrated that trans-cinnamic acid itself inhibits seedling growth. mdpi.com The study of 24 analogs revealed that specific substitutions on the phenyl ring or modifications of the side chain could enhance this inhibitory activity. mdpi.com Notably, derivatives featuring halogen substitutions, such as trans-3-chlorocinnamic acid and trans-4-bromocinnamic acid, showed heightened activity. mdpi.com The derivative trans-4-(trifluoromethyl)cinnamic acid also proved to be an effective growth inhibitor of C. campestris seedlings. mdpi.com These findings suggest that the presence of electron-withdrawing groups like bromine and trifluoromethyl at positions 3 and 5, as seen in 3-bromo-5-(trifluoromethyl)cinnamic acid, could confer significant herbicidal potential. The mechanism is believed to involve the disruption of normal seedling development, evidenced by the darkening of root apices observed in treated seedlings. mdpi.com

Table 1: In Vitro Activity of Selected Cinnamic Acid Derivatives

Compound/Derivative Target Organism Observed Effect/Activity Potential Mechanism of Action
Cinnamic Acid Derivatives Plasmodium falciparum Inhibition of intraerythrocytic growth. nih.gov Inhibition of lactate transport and ATP production. nih.gov
Butyl Cinnamate Aedes aegypti (larvae) Excellent larvicidal activity (LC50 ~0.21 mM). mdpi.com Multi-target inhibition (e.g., Carbonic Anhydrase, Histone Deacetylase). mdpi.com
trans-4-(Trifluoromethyl)cinnamic acid Cuscuta campestris (parasitic weed) Enhanced growth inhibition of seedlings compared to trans-cinnamic acid. mdpi.com Disruption of seedling growth and development. mdpi.com
trans-4-Bromocinnamic acid Cuscuta campestris (parasitic weed) Enhanced growth inhibition of seedlings. mdpi.com Disruption of seedling growth and development. mdpi.com
Cinnamic Oxime Esters Valsa mali / Botrytis cinerea (fungi) Excellent antifungal activity (EC50 values as low as 0.71 µg/mL). nih.gov Disruption of nucleus and mitochondria, leading to ROS accumulation and cell membrane damage; potential inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Drug Design Principles Derived from Cinnamic Acid Scaffolds

The cinnamic acid structure is considered a "privileged scaffold" in medicinal chemistry and pesticide design, meaning it can serve as a versatile template for creating a wide array of biologically active molecules. nih.govnih.gov The design of new agents based on this scaffold follows several key principles derived from extensive structure-activity relationship (SAR) studies. rsdjournal.orgresearchgate.net

Modification of the Phenyl Ring: The aromatic ring is a primary site for modification. The introduction of various substituents can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

Halogenation: The addition of halogens like chlorine and bromine often enhances biological activity. mdpi.com For example, 3-chloro and 4-bromo substituted cinnamic acids showed increased herbicidal activity against C. campestris. mdpi.com Halogens can increase lipophilicity, aiding in membrane penetration, and can participate in halogen bonding with target enzymes.

Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group and significantly increases lipophilicity. Its inclusion, as seen in trans-4-(trifluoromethyl)cinnamic acid, can enhance potency. mdpi.com The trifluoromethyl group is metabolically stable and can improve the pharmacokinetic profile of a drug candidate.

Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups are critical for antioxidant and other activities. mdpi.commdpi.com However, for certain parasiticidal activities, these groups must be placed strategically to avoid metabolic inactivation and to achieve the desired interaction with the target.

Modification of the Carboxylic Acid Group: The acrylic acid side chain is the second key reactive site for derivatization. mdpi.com The parent carboxylic acid is often a starting point for creating esters and amides, which can act as prodrugs or have their own distinct activity profiles.

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, which often improves the ability of the molecule to cross biological membranes. mdpi.commdpi.com Studies on Aedes aegypti larvae showed that cinnamic acid esters, such as butyl and pentyl cinnamate, had significantly higher larvicidal activity than cinnamic acid itself. mdpi.com

Amidation: The formation of amides introduces a hydrogen bond donor/acceptor group, which can lead to new interactions with biological targets. mdpi.commdpi.com In a study against Leishmania infantum, cinnamamides showed promising antiparasitic action where the parent acid was inactive. mdpi.com

The Cinnamoyl Core: The trans-double bond conjugated with the aromatic ring and the carbonyl group (the cinnamoyl portion) is a crucial feature. researchgate.net This planar, rigid system is vital for binding to many biological targets. The double bond itself can be a site for metabolic reactions or interactions.

Hybridization: A successful drug design strategy involves molecular hybridization, where the cinnamic acid scaffold is combined with another known pharmacophore. nih.govnih.gov This can lead to compounds with dual mechanisms of action or improved selectivity and potency. For example, hybrids of cinnamic acid with other heterocyclic structures have been explored for anticancer and antimicrobial properties. mdpi.commdpi.com

For a molecule like 3-bromo-5-(trifluoromethyl)cinnamic acid, these principles suggest a design that leverages the strong electron-withdrawing and lipophilic properties of both the bromine atom and the trifluoromethyl group. The placement at the meta-positions (3 and 5) would influence the electronic distribution of the entire molecule and its potential interactions with target proteins, making it a promising candidate for further investigation as a parasiticidal or herbicidal agent.

Potential Applications in Materials Science and Advanced Materials

Role as a Monomer or Building Block for Polymers

While specific reports on the direct polymerization of 3-Bromo-5-(trifluoromethyl)cinnamic acid are not prevalent, its structure suggests a significant potential as a monomer or a functional building block in polymer synthesis. The cinnamic acid moiety is a well-known precursor for creating polymers with unique properties. dntb.gov.ua The vinyl group of the cinnamic acid can participate in polymerization reactions, and the carboxylic acid group offers a site for esterification or amidation, allowing its incorporation into polyesters and polyamides. dntb.gov.uanih.gov

The presence of the bromo and trifluoromethyl groups can impart specific properties to the resulting polymers. For instance, post-polymerization modification is a powerful strategy for creating functional materials, and the bromine atom can serve as a reactive handle for nucleophilic substitution reactions, enabling the grafting of other functional groups onto the polymer chain. rsc.orgresearchgate.net This approach allows for the synthesis of a diverse range of functional polymers from a common precursor. researchgate.net

Furthermore, the incorporation of trifluoromethyl groups into polymers is a known strategy to enhance thermal stability, chemical resistance, and hydrophobicity, and to modify the electronic properties of the material. nih.govresearchgate.netrsc.org The introduction of such fluorinated groups can be challenging, but their impact on polymer properties is significant, making monomers like 3-Bromo-5-(trifluoromethyl)cinnamic acid valuable candidates for the synthesis of high-performance polymers. nih.govrsc.org The combination of a photoreactive cinnamate (B1238496) group with these functional substituents offers a pathway to multifunctional polymers.

Incorporation into Organic Electronic Materials (Potential)

The application of 3-Bromo-5-(trifluoromethyl)cinnamic acid in organic electronic materials is a promising, albeit largely unexplored, area. The fundamental structure of an organic field-effect transistor (OFET) consists of an organic semiconductor layer where charge transport occurs. nih.govresearchgate.netfrontiersin.org The performance of these devices is critically dependent on the chemical structure and molecular packing of the organic semiconductor. nih.gov

Molecules with π-conjugated systems are essential for efficient charge transport. nih.gov While cinnamic acid itself has a limited conjugated system, its derivatives can be incorporated into larger conjugated structures. The electron-withdrawing nature of the trifluoromethyl and bromo substituents on the phenyl ring can significantly influence the electronic properties of the molecule. Electron-withdrawing groups are known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of energy levels is crucial for achieving efficient charge injection and transport in OFETs and for improving the air stability of p-type semiconductors. nih.gov

For instance, the introduction of trifluoromethylphenyl groups in oligomers has led to high charge carrier mobilities in OFETs. nih.gov Doping organic semiconductors with materials that can modify their electronic properties is another strategy to enhance device performance. rsc.org While direct studies on 3-Bromo-5-(trifluoromethyl)cinnamic acid in this context are lacking, its electronic characteristics suggest it could be a valuable component in the design of new organic semiconductors, potentially as a building block for larger, more conjugated systems or as a dopant to modify the properties of other organic electronic materials.

Application in Photoreactive Materials (e.g., Photodimerization for Material Properties)

Cinnamic acids and their derivatives are well-known for their photoreactivity, particularly their ability to undergo [2+2] cycloaddition reactions upon exposure to UV light. dntb.gov.uansf.gov This photodimerization process converts two molecules of the cinnamic acid derivative into a cyclobutane (B1203170) ring structure, specifically a truxillic or truxinic acid derivative. dntb.gov.uabohrium.com This reaction is highly dependent on the packing of the molecules in the solid state, a principle known as topochemical control. nsf.govbohrium.com

The photodimerization of 3-Bromo-5-(trifluoromethyl)cinnamic acid has been observed in the solid state. The specific arrangement of the molecules in the crystal lattice dictates the stereochemistry of the resulting cyclobutane product. This light-induced transformation can lead to significant changes in the material's properties, such as its solubility, melting point, and mechanical characteristics.

This photoreactive behavior is the basis for several applications in materials science:

Photocrosslinking: When the cinnamate group is appended to a polymer, UV irradiation can induce crosslinking between polymer chains through photodimerization. nih.govjmaterenvironsci.com This process can be used to create insoluble and more robust polymer networks, which is the principle behind negative-type photoresists used in microelectronics and printing. jmaterenvironsci.com

Photoresponsive Materials: The reversible nature of the photodimerization in some systems allows for the development of materials that can change their properties in response to light, with potential applications in optical data storage and molecular switches. mdpi.comrsc.org

Biodegradable Photoreactive Polymers: The combination of a photoreactive cinnamate moiety with a biodegradable polymer backbone, such as poly(ε-caprolactone), allows for the creation of materials that are both photoreactive and biodegradable. scispace.com

The kinetics of such solid-state reactions can be complex and are often studied using techniques like solid-state NMR. nsf.govresearchgate.net The presence of the bromo and trifluoromethyl substituents can influence the crystal packing and, consequently, the photoreactivity of the molecule.

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the rational design of crystalline solids with desired properties, and it heavily relies on the understanding and control of intermolecular interactions. researchgate.netresearchgate.nettaylorfrancis.com Substituted cinnamic acids are excellent model systems for studying these principles due to their ability to form predictable hydrogen-bonding patterns and their photoreactivity, which is governed by crystal packing. bohrium.com

The crystal structure of 3-Bromo-5-(trifluoromethyl)cinnamic acid is a prime example of how non-covalent interactions direct molecular assembly. The primary interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common and robust supramolecular synthon in carboxylic acids. These dimers then arrange in the crystal lattice through other, weaker interactions.

The understanding of these supramolecular synthons and packing motifs is not only crucial for predicting and controlling solid-state photoreactions but also for the design of co-crystals, where 3-Bromo-5-(trifluoromethyl)cinnamic acid could be combined with other molecules to create new crystalline materials with tailored properties. mdpi.com

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-Bromo-5-(trifluoromethyl)cinnamic acid and its derivatives is a critical first step in exploring its potential. Future research in this area should prioritize the development of synthetic methods that are not only efficient but also environmentally benign, adhering to the principles of green chemistry. numberanalytics.comsnu.ac.kr

One promising avenue is the application of modern cross-coupling reactions. The Mizoroki-Heck reaction, which couples aryl halides with alkenes, stands out as a powerful tool for the construction of the cinnamic acid backbone. ajol.info Research could focus on optimizing this reaction using palladium N-heterocyclic carbene (NHC) catalysts, which have demonstrated excellent air and moisture stability and are compatible with a wide range of functional groups. ajol.info Furthermore, exploring sustainable reaction media, such as water-insoluble ionic liquids, could significantly reduce the environmental impact by allowing for catalyst recycling and simplified product isolation. researchgate.net

Another key area for innovation lies in the methods used for trifluoromethylation and halogenation. Recent advancements in the synthesis of trifluoromethyl-containing compounds offer a variety of strategies, including the use of novel trifluoromethylating reagents and transition-metal-catalyzed reactions. rsc.orgwechemglobal.com Similarly, greener methods for the halogenation of aromatic compounds are being developed to replace traditional, often hazardous, reagents and conditions. researchgate.net The integration of these advanced techniques into the synthesis of 3-Bromo-5-(trifluoromethyl)cinnamic acid could lead to more efficient and sustainable production routes.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic Approach Catalyst/Reagent Solvent Key Advantages Potential Challenges
Mizoroki-Heck CouplingPalladium N-heterocyclic carbene (NHC)Green Solvents (e.g., water, ionic liquids)High efficiency, catalyst stability, broad substrate scope. ajol.infoCatalyst cost and leaching.
Knoevenagel CondensationPiperidine (B6355638) or other amine basesEthanol or other protic solventsSimple procedure, readily available starting materials. atlantis-press.comMay require harsher conditions for deactivated aldehydes.
Perkin ReactionAcetic anhydride (B1165640), sodium acetateN/A (neat or high boiling solvent)Historical significance, useful for certain substrates.High temperatures, potential for side reactions.

This table is generated based on established synthetic methodologies for cinnamic acid derivatives and may require specific optimization for 3-Bromo-5-(trifluoromethyl)cinnamic acid.

Exploration of Undiscovered Biological Targets and Therapeutic Avenues

Cinnamic acid and its derivatives are known to possess a wide array of biological activities. beilstein-journals.orgnih.gov The presence of both a bromine atom and a trifluoromethyl group on the aromatic ring of 3-Bromo-5-(trifluoromethyl)cinnamic acid is likely to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic applications.

Future research should focus on a broad-based screening of this compound against a variety of biological targets. The trifluoromethyl group is a well-known feature in many pharmaceuticals, often enhancing binding affinity and metabolic stability. chemrevlett.com This suggests that 3-Bromo-5-(trifluoromethyl)cinnamic acid could be a promising scaffold for the development of new drugs.

Potential therapeutic areas to explore include:

Antimicrobial Activity: Cinnamic acid derivatives have shown promise as antimicrobial agents. The unique substitution pattern of this compound could lead to enhanced activity against a range of pathogens.

Anticancer Activity: Many quinazoline (B50416) derivatives, which can be synthesized from cinnamic acids, exhibit anticancer properties. atlantis-press.com Investigating the potential of 3-Bromo-5-(trifluoromethyl)cinnamic acid as a precursor to novel quinazoline-based anticancer agents is a logical next step.

Enzyme Inhibition: The reactive nature of the cinnamic acid moiety, combined with the electronic effects of the bromo and trifluoromethyl groups, makes this compound a candidate for an enzyme inhibitor. Screening against various enzyme classes, such as proteases and kinases, could reveal novel therapeutic targets.

The following table outlines potential biological activities and the rationale for their investigation.

Potential Biological Activity Rationale Relevant Research Area
AntimicrobialCinnamic acids are known antimicrobials; halogen and CF3 groups can enhance activity. beilstein-journals.orgInfectious Diseases
AnticancerPrecursor for quinazoline synthesis, a known anticancer scaffold. atlantis-press.comOncology
Enzyme InhibitionThe trifluoromethyl group can enhance binding affinity to enzyme active sites. chemrevlett.comDrug Discovery
Anti-inflammatorySome cinnamic acid derivatives exhibit anti-inflammatory properties.Immunology

This table represents a conceptual exploration of potential biological activities and is not based on experimental data for this specific compound.

Leveraging Advanced Computational Methods for Predictive Design and Mechanistic Elucidation

Computational chemistry offers a powerful toolkit for accelerating the research and development process. In the context of 3-Bromo-5-(trifluoromethyl)cinnamic acid, computational methods can be employed in several key areas.

Firstly, predictive design can be used to forecast the biological activity and physicochemical properties of the compound and its derivatives. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can virtually screen a library of related compounds to identify those with the highest potential for a desired therapeutic effect. This in silico approach can significantly reduce the time and cost associated with experimental screening.

Secondly, computational methods are invaluable for mechanistic elucidation . Understanding the reaction mechanisms of the synthetic routes to 3-Bromo-5-(trifluoromethyl)cinnamic acid can lead to the optimization of reaction conditions and the development of more efficient catalysts. scranton.edu Similarly, elucidating the mechanism of its biological action at the molecular level can provide crucial insights for the design of more potent and selective drugs.

Integration with Modern Drug Discovery Pipelines (Pre-clinical, conceptual)

The journey of a new chemical entity from the laboratory to a potential therapeutic is a long and complex one. For 3-Bromo-5-(trifluoromethyl)cinnamic acid, a conceptual framework for its integration into a modern drug discovery pipeline can be envisioned.

The initial phase would involve the synthesis of a focused library of derivatives based on the 3-Bromo-5-(trifluoromethyl)cinnamic acid scaffold. This library would be designed to explore a range of chemical space around the core structure, varying substituents to modulate properties like solubility, lipophilicity, and metabolic stability.

This library would then undergo high-throughput screening (HTS) against a panel of biological targets, guided by the predictions from computational modeling. Hits from the HTS would be further validated and characterized in a series of secondary assays to confirm their activity and selectivity.

Promising lead compounds would then progress to pre-clinical development , where their efficacy and safety would be evaluated in more complex biological systems, such as cell cultures and animal models. This stage would also involve detailed pharmacokinetic and toxicological studies. A successful outcome from pre-clinical studies could then pave the way for further development.

Innovations in Material Science Applications and Functional Materials Development

Beyond its potential in the life sciences, 3-Bromo-5-(trifluoromethyl)cinnamic acid could also find applications in the field of material science. The unique combination of a rigid aromatic core, a reactive double bond, and polar functional groups makes it an interesting building block for the synthesis of novel polymers and functional materials.

The cinnamic acid moiety can participate in polymerization reactions, either through the double bond or the carboxylic acid group. This could lead to the development of new polyesters or vinyl polymers with unique properties conferred by the bromo and trifluoromethyl substituents. These properties might include enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.

Furthermore, the compound could be used as a functional monomer in the synthesis of copolymers, allowing for the fine-tuning of material properties. For instance, incorporating 3-Bromo-5-(trifluoromethyl)cinnamic acid into a polymer backbone could be a strategy to increase the refractive index or modify the surface energy of the resulting material. The development of such materials could have implications for a range of applications, from advanced coatings and films to new optical and electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-(trifluoromethyl)cinnamic acid?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 3-bromo-5-(trifluoromethyl)phenylboronic acid (synthesized via lithiation/borylation of bromoarenes) can react with acrylic acid derivatives to form the cinnamic acid backbone. Recrystallization using ethanol/water mixtures (1:3 v/v) yields purified product with >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). The electron-withdrawing trifluoromethyl group may slow coupling kinetics, requiring elevated temperatures (80–100°C) .

Q. How can I characterize the purity and structure of this compound?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/0.1% trifluoroacetic acid (60:40) mobile phase; retention time ~8.2 min .
  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic peaks: δ 7.8–8.1 ppm (aromatic H), δ 6.5 ppm (trans-vinylic H, J = 16 Hz) .
  • Melting Point : Confirm purity via melting point (mp) analysis; expected mp range 195–204°C .

Q. What solvents are suitable for recrystallization?

  • Ethanol/water mixtures (1:3 v/v) are effective due to the compound’s moderate polarity. For hygroscopic intermediates (e.g., boronic acid derivatives), use anhydrous diethyl ether under inert atmosphere .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with/without the CF3_3 group. The CF3_3 group enhances binding via hydrophobic interactions and electron-withdrawing effects, as shown in studies with leucyl-tRNA synthetase (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for non-CF3_3 analogs) .
  • Validation : Validate docking results with isothermal titration calorimetry (ITC) to measure binding enthalpy .

Q. How to resolve contradictions in stereochemical outcomes during bromine addition?

  • Case Study : Bromination of trans-cinnamic acid analogs can yield diastereomeric mixtures. Use 1H^1\text{H}-NMR coupling constants (J = 12–16 Hz for trans vs. J = 6–8 Hz for cis) and X-ray crystallography to confirm configurations .
  • Mitigation : Control reaction temperature (<0°C) to favor kinetic over thermodynamic products .

Q. What analytical challenges arise in quantifying trace isomers?

  • Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers. LC-MS (exact mass 283.04 Da) confirms identity, with LOQ = 0.1 μg/mL .

Q. How to design SAR studies for antifungal activity?

  • Approach : Synthesize analogs with varying substituents (e.g., Cl, OCH3_3) at the 5-position. Test minimum inhibitory concentrations (MIC) against Candida albicans. The trifluoromethyl group typically improves MIC by 4–8× compared to methyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.